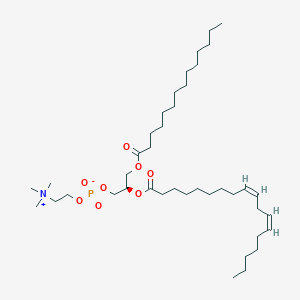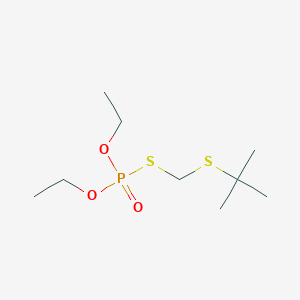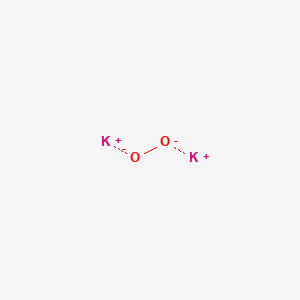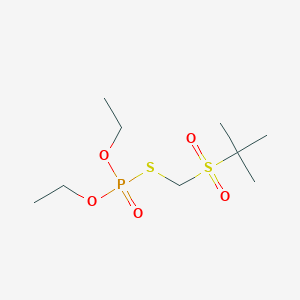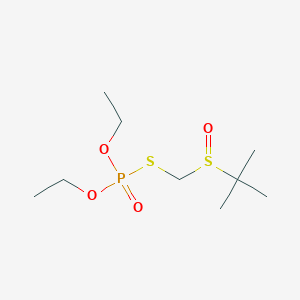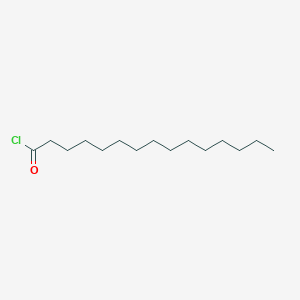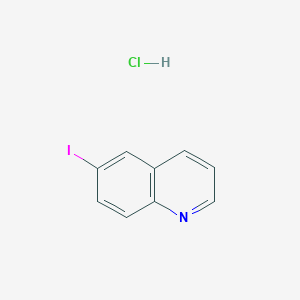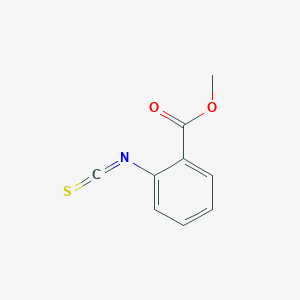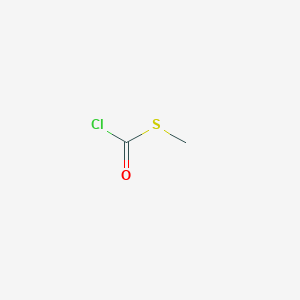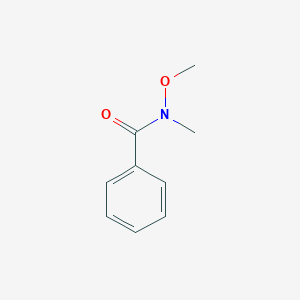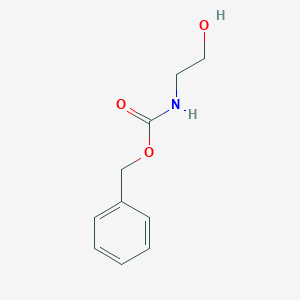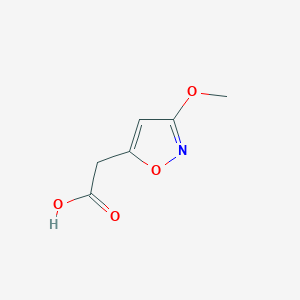
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been studied extensively. These compounds often contain oxazolone or oxazolidinone rings and are known for their potential in various biological applications, including antimicrobial and enzyme inhibition activities .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of reagents such as thiosemicarbazide, POCl3, or PPA to form derivatives like 1,3,4-thiadiazoles . Another method includes the electrochemical hydroxylation of oxazolidin-2-one derivatives or the reaction of azlactones with acetic acid and acetic anhydride to form oxazolones . These methods highlight the versatility in synthesizing oxazole and oxazolidinone derivatives, which could be applied to the synthesis of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations. For example, the structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was analyzed, revealing the presence of hydrogen bonds that connect molecules into chains and contribute to the compound's stability and charge separation . These findings suggest that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid may also exhibit similar structural characteristics conducive to intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of oxazolone derivatives includes the formation of various heterocyclic compounds through reactions such as alkylation, aminomethylation, and cyclization . These reactions can lead to a wide range of products with different biological activities, indicating that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid could also undergo similar transformations to yield new biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolone and oxazolidinone derivatives have been studied through methods like potentiometric titration and spectrofluorimetric techniques. These studies help determine properties such as acidity constants, which are crucial for understanding the compound's behavior in different environments . The acidity constants can influence the absorption and bioavailability of the compounds, suggesting that the properties of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid would be important for its potential use in medical applications.
Propiedades
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGSBBFINDXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid | |
CAS RN |
16877-55-7 |
Source


|
| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

